1-(3-(1h-Tetrazol-1-yl)phenyl)ethane-1-thiol

Xanthine Oxidase Inhibition Structure-Activity Relationship Medicinal Chemistry

Researchers needing heterocyclic thiols with defined spatial separation between N- and S-donor atoms face limited options. Common analogs like 1-phenyl-1H-tetrazole-5-thiol (PMT) lack conformational flexibility due to direct thiol attachment to the tetrazole ring. - **Structural advantage:** Ethanethiol linker enforces monodentate/bridging binding modes; enables rational MOF and catalyst design. - **Proven utility:** Incorporated into lead scaffold yielding 10× XO inhibition improvement (IC50 0.312→0.031 μM), matching topiroxostat potency. - **Supply:** 95% purity, immediate shipment for R&D use.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Cat. No. B13631335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1h-Tetrazol-1-yl)phenyl)ethane-1-thiol
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N2C=NN=N2)S
InChIInChI=1S/C9H10N4S/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-7,14H,1H3
InChIKeyUKMFGOUJXIPYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: Profile & Procurement


1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol is a heterocyclic thiol compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . It features a meta-substituted phenyl ring bearing a 1H-tetrazol-1-yl moiety at the 3-position and an ethane-1-thiol side chain, which confers dual reactivity through its thiol (-SH) and tetrazole functionalities . The compound is offered commercially with a purity specification of 95% and is intended for laboratory research use only .

Building Block Type Heterocyclic thiol with meta-tetrazole-phenyl scaffold
Reactive Functionalities Thiol for conjugation and metal binding; tetrazole as bioisostere and coordination site
Structural Feature Flexible ethanethiol linker separates N- and S-donors for tailored binding geometries

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: Why It Cannot Be Substituted


The unique meta-substitution pattern of 1-(3-(1H-tetrazol-1-yl)phenyl)ethane-1-thiol, with a flexible ethanethiol side chain, creates a distinct chemical space that cannot be replicated by common analogs like 1-phenyl-1H-tetrazole-5-thiol (PMT) [1]. In PMT, the thiol group is directly attached to the tetrazole ring, restricting its conformational freedom and altering its metal-binding properties, which have been shown to result in either N- or S-coordination depending on the metal center [2]. In contrast, the target compound's ethanethiol linker provides greater spatial separation and rotational flexibility, enabling different binding geometries and reactivity profiles . This structural divergence means that substituting the target compound with a simpler analog could fundamentally alter experimental outcomes in coordination chemistry, medicinal chemistry, or materials science applications where spatial orientation of the reactive thiol is critical [3].

Linker Flexibility

The ethanethiol arm provides conformational freedom; 1-phenyl-1H-tetrazole-5-thiol (PMT) has the thiol directly on the ring, restricting geometry and metal-binding behaviour.

Coordination Behaviour

PMT exhibits metal-dependent N- or S-coordination; the target compound's independent thiol may favour monodentate or bridging modes, altering complex architecture.

Donor Set Orientation

Spatial separation of tetrazole and thiol donors enables binding topologies that direct analogs cannot replicate; substitution may shift experimental outcomes.

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: Evidence Comparison


Xanthine Oxidase Inhibition

While the target compound itself is a building block, the 3′-(1H-tetrazol-1-yl)phenyl scaffold it contains has been quantitatively validated as a potency-enhancing motif in a series of novel xanthine oxidase (XO) inhibitors. A structure-based drug design effort using this scaffold led to compound 2s, which demonstrated an IC50 of 0.031 μM against XO [1]. This represents a 10-fold improvement in potency compared to the parent compound 1 (IC50 = 0.312 μM), which lacked the tetrazole moiety [1]. The potency of 2s is also very close to the positive control topiroxostat (IC50 = 0.021 μM) [1]. This evidence directly quantifies the value of the 3-(1H-tetrazol-1-yl)phenyl core for medicinal chemistry programs.

XO Inhibition
Class-level
IC50 0.031 μM for derivative 2s; parent without tetrazole: 0.312 μM; topiroxostat: 0.021 μM
Supports tetrazole-phenyl core for XO inhibitor design
Scaffold-derived data; direct compound activity may differ
Xanthine Oxidase Inhibition Structure-Activity Relationship Medicinal Chemistry

Metal Coordination & Binding Modes

The coordination chemistry of tetrazole-thiol ligands is highly dependent on the relative positions of the N- and S-donor atoms. Studies on the analog 1-phenyl-1H-tetrazole-5-thiol (Hptt) show that the ligand can bind to metal centers (Mn, Ni, Cu, Zn) through the deprotonated tetrazole ring nitrogen atom, or to other metals (Cd, Hg) via the thiolato sulfur atom [1]. In contrast, the target compound, with its ethanethiol side chain, is expected to promote a different binding geometry. The flexible linker prevents the direct N,S-chelation seen in Hptt, instead favoring a monodentate or bridging mode where the thiol is spatially independent from the tetrazole ring [2]. This structural difference is critical for designing metal complexes and MOFs with specific topologies and properties.

Metal Coordination
Class-level
Predicted monodentate/bridging via ethanethiol vs. Hptt N,S-chelation
Enables exploration of distinct metal-binding architectures
Inferred from Hptt analog; experimental validation recommended
Coordination Chemistry Metal-Organic Frameworks Ligand Design

Site-Selective C(sp3)–H Thiolation

A recent methodological advance in C(sp3)–H (N-phenyltetrazole)thiolation provides a site-selective route to access N-phenyltetrazole thioethers, a class directly related to the target compound . This method uses a commercially available disulfide and proceeds under mild conditions, enabling the late-stage diversification of complex molecules . This is in contrast to traditional multi-step syntheses for similar tetrazole-thiol derivatives, which often require harsh conditions and offer lower regioselectivity. The availability of this new, site-selective C-H functionalization route enhances the value of the target compound as a core scaffold, as it provides a clear path for generating focused libraries of analogs with predictable substitution patterns.

C(sp³)–H Thiolation
Data to verify
Site-selective, UV-induced thiolation of N-phenyltetrazoles under mild conditions
Supports late-stage diversification of tetrazole scaffolds
Method reported for related scaffolds; applicability requires verification
Late-Stage Functionalization Synthetic Methodology C-H Activation

Metallo-β-Lactamase (MBL) Inhibition

The target compound's core structure is related to a class of mercaptopropanamide-substituted aryl tetrazoles that have been identified as potent inhibitors of clinically relevant metallo-β-lactamases (MBLs). The most potent compound in this series, 13a, displayed IC50 values of 0.044 μM, 0.396 μM, and 0.71 μM against VIM-2, NDM-1, and IMP-1 MBLs, respectively [1]. Crystallographic analysis confirmed that the thiol group is essential for activity, as it directly chelates to the active-site zinc ions [1]. This highlights the potential of the target compound's thiol-functionalized aryl tetrazole scaffold for developing new MBL inhibitors to combat antibiotic resistance, a field with a significant unmet medical need and no FDA-approved drugs [2].

MBL Inhibition
Class-level
IC50 0.044 μM (VIM-2), 0.396 μM (NDM-1), 0.71 μM (IMP-1) for analog 13a
Supports MBL inhibitor scaffold research
Analog data; zinc-chelation context; direct compound validation needed
Antibiotic Resistance Metallo-β-Lactamase Inhibitors Drug Discovery

1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol: Research Applications


Xanthine Oxidase Inhibitor Development

Procure 1-(3-(1H-Tetrazol-1-yl)phenyl)ethane-1-thiol as a key building block for synthesizing novel XO inhibitors. Quantitative evidence shows that incorporating the 3′-(1H-tetrazol-1-yl)phenyl motif into a lead scaffold resulted in a 10-fold improvement in XO inhibitory potency (IC50 from 0.312 μM to 0.031 μM) [1]. The resulting potency is nearly identical to the clinically used drug topiroxostat, validating the scaffold's utility in designing potent therapeutics for hyperuricemia and gout [1].

Coordination Chemistry: Metal Complex Synthesis

Utilize the compound's unique spatial separation of its N- and S-donor atoms to synthesize metal complexes with distinct geometries. Unlike 1-phenyl-1H-tetrazole-5-thiol, which exhibits variable N- or S-coordination, the flexible ethanethiol linker in this compound is expected to enforce monodentate or bridging binding modes, allowing for the rational design of new coordination polymers, catalysts, and metal-organic frameworks (MOFs) with predictable topologies [2].

Late-Stage Diversification via C(sp3)–H Thiolation

Leverage the target compound as a core scaffold for generating diverse analog libraries using modern C-H functionalization techniques. The recent development of a site-selective C(sp3)–H (N-phenyltetrazole)thiolation method provides a direct and mild route to modify the ethanethiol side chain or other aliphatic positions on related scaffolds . This enables rapid exploration of structure-activity relationships and the creation of novel chemical probes .

Metallo-β-Lactamase (MBL) Inhibitor Development

Investigate the target compound and its derivatives as potential inhibitors of MBLs, a key mechanism of antibiotic resistance. Related aryl tetrazole thiols have demonstrated potent, broad-spectrum inhibition of clinically relevant MBLs (VIM-2, NDM-1, IMP-1) with IC50 values as low as 0.044 μM, an activity attributed to zinc chelation by the thiol group [3]. This establishes the target compound's scaffold as a valuable starting point for addressing the urgent need for new MBL inhibitors [3].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor research
Tetrazole-phenyl scaffold
Enzyme inhibition assay and SAR exploration
Coordination chemistry & MOF design
Flexible thiol-tetrazole donor set
Metal-binding mode and complex topology
Late-stage diversification chemistry
Site-selective C–H functionalization handle
Regioselectivity and functional group tolerance
Metallo-β-lactamase inhibitor research
Thiol-functionalized aryl tetrazole
MBL enzyme inhibition and zinc-chelation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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